4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Overview
Description
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with phenyl isocyanate under controlled conditions to form the desired benzamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-[2-amino-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
- 2-nitro-4-(trifluoromethyl)phenylacetic acid
Uniqueness
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O4/c21-20(22,23)14-8-11-18(17(12-14)25(27)28)29-16-9-6-13(7-10-16)19(26)24-15-4-2-1-3-5-15/h1-12H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREVBIAYFKDXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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